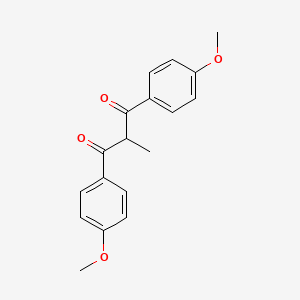

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Description

BenchChem offers high-quality 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12(17(19)13-4-8-15(21-2)9-5-13)18(20)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPYOIFBFSFCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profiling and Synthetic Methodologies of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Focus: Structural causality, radical-mediated synthesis, and downstream pharmaceutical applications.

Executive Summary

In the landscape of modern synthetic chemistry, sterically hindered, electron-rich

Physicochemical & Structural Profiling

To effectively utilize this compound in complex syntheses, one must understand how its structural modifications dictate its chemical behavior.

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione | [1] |

| CAS Number | 95691-32-0 | [1] |

| Molecular Formula | Derived | |

| Molecular Weight | 298.33 g/mol | Derived |

| Precursor CAS | 18362-51-1 (Unmethylated analogue) | [2] |

| Structural Class | [1] |

Electronic and Steric Causality

The molecular architecture of this compound is defined by two competing forces that dictate its reactivity:

-

Electronic Enrichment (+R Effect): The para-methoxy (

) groups donate electron density into the aromatic rings via resonance. This significantly increases the electron density at the carbonyl oxygens, enhancing the molecule's Lewis basicity. Consequently, the corresponding enolate acts as a highly stable, electron-rich bidentate ligand capable of stabilizing high-valent transition metals (e.g., Fe(III), Ru(III)). -

Steric Hindrance & Tautomeric Shift: Unsubstituted

-diketones typically exist predominantly in the planar enol form due to extended conjugation and strong intramolecular hydrogen bonding. However, the introduction of the C2-methyl group creates a severe steric clash with the bulky para-methoxyphenyl rings. This steric penalty destabilizes the planar enol conformation, shifting the keto-enol equilibrium significantly toward the diketo form . This structural nuance is critical: it requires the use of stronger bases or transition-metal catalysts to generate the reactive enolate for subsequent coordination or nucleophilic attack.

Synthetic Methodology: Copper-Catalyzed Radical Methylation

Traditional methylation of

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system designed for high mono-C-alkylation selectivity.

-

Initialization: Charge a dry reaction vessel with 1.0 mmol (0.28 g) of the precursor, 1,3-bis(4-methoxyphenyl)propane-1,3-dione[2], and 0.1 mmol (0.022 g) of Copper(II) bromide (

) in 2 mL of absolute ethanol[1]. -

Radical Initiation: Add 3.0 mmol (0.45 g) of tert-butyl peroxybenzoate (TBPB) to the mixture[1].

-

Causality: TBPB is selected because it operates under mild, base-free conditions, entirely preventing competing O-alkylation pathways.

-

-

Thermal Activation: Heat the reaction mixture to 80 °C.

-

Mechanistic Action: At 80 °C,

facilitates a single-electron transfer (SET) to TBPB, cleaving the weak O-O bond to generate a tert-butoxy radical. This radical rapidly undergoes

-

-

Coupling: Concurrently,

coordinates with the -

Monitoring & Isolation: Track the reaction progress via Thin Layer Chromatography (TLC). Upon complete consumption of the starting material, cool the mixture and purify the crude product using silica gel flash column chromatography (Eluent: petroleum ether to ethyl acetate = 40:1). This protocol reliably yields the target C2-methylated product at approximately 80% efficiency[1].

Figure 1: Copper-catalyzed radical methylation mechanism using TBPB as a methyl source.

Strategic Applications in Drug Development & Catalysis

The strategic placement of the C2-methyl group transforms this molecule into a highly sought-after precursor for advanced applications.

Synthesis of Tetrasubstituted Pyrazoles

-diketones are foundational to the Knorr pyrazole synthesis. By condensing 1,3-bis(4-methoxyphenyl)-2-methylpropane-1,3-dione with substituted hydrazines (often catalyzed by ceric ammonium nitrate), researchers can synthesize fully substituted (tetrasubstituted) pyrazoles.-

Medicinal Causality: The C2-methyl group of the diketone guarantees that the C4-position of the resulting pyrazole is methylated. In medicinal chemistry, this C4-methyl group acts as a conformational lock, forcing the adjacent para-methoxyphenyl rings out of planarity. This specific 3D topology is a privileged scaffold for designing highly selective kinase inhibitors (e.g., p38 MAP kinase) and COX-2 inhibitors, allowing the molecule to perfectly wedge into deep hydrophobic binding pockets.

Advanced Coordination Complexes

As a ligand, the deprotonated form of this compound creates robust metal-diketonate complexes. The strong electron donation from the para-methoxy groups stabilizes high oxidation states in transition metals. Furthermore, the steric bulk of the C2-methyl group alters the ligand's "bite angle," which can be exploited to tune the enantioselectivity or catalytic turnover rates of the resulting metal-oxo clusters in material science.

Figure 2: Applications of the C2-methylated beta-diketone in drug discovery and materials.

References

-

[1] Title: 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone synthesis Source: ChemicalBook URL:

-

[2] Title: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 Source: PubChem (NIH) URL:

-

Title: 1,3-Bis(4-methoxyphenyl)-1,3-propanedione 97 18362-51-1 Source: Sigma-Aldrich URL:

Sources

An In-depth Technical Guide to 1,3-Bis(4-methoxyphenyl)propane-1,3-dione and its Theoretical 2-Methyl Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Compound: 1,3-Bis(4-methoxyphenyl)propane-1,3-dione

This section details the established properties of the well-characterized parent compound.

Molecular Structure and Key Identifiers

1,3-Bis(4-methoxyphenyl)propane-1,3-dione is a symmetrical diketone featuring a central propanedione linker flanked by two 4-methoxyphenyl (anisyl) groups.

Structural Formula:

(Note: A more accurate representation shows the phenyl groups attached to the carbonyl carbons)

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 1,3-bis(4-methoxyphenyl)propane-1,3-dione | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| CAS Number | 18362-51-1 | [1] |

Physicochemical Properties

The physicochemical properties of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione are summarized in the table below.

| Property | Value | Source |

| Physical State | Light yellow to yellow-green powder/crystal | |

| Melting Point | 108-115 °C | |

| Purity (typical) | >97% | |

| Linear Formula | (CH₃OC₆H₄CO)₂CH₂ |

Applications and Research Interest

1,3-Bis(4-methoxyphenyl)propane-1,3-dione serves as a versatile building block and ligand in several areas of chemical research:

-

Synthesis of Heterocyclic Compounds: It is a key precursor in the synthesis of various heterocyclic structures, such as pyrazoles and isoxazoles.

-

Coordination Chemistry: As a β-diketone, it can act as a chelating ligand for a variety of metal ions, forming stable coordination complexes.

-

Intermediate in Bisphenol Synthesis: It is an intermediate in the production of specialized bisphenols.

-

Precursor for Drug Scaffolds: It can be used as a starting material for the synthesis of more complex molecules with potential biological activity, such as propylpyrazole triol (PPT).

Theoretical Derivative: 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

This section explores the theoretical attributes of the 2-methylated derivative, a compound not currently cataloged with a unique CAS number or extensive published data. The information presented is based on established principles of organic chemistry.

Predicted Molecular Structure and Formula

The introduction of a methyl group at the central carbon (C2) of the propanedione backbone would yield 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

Predicted Structural Formula:

(Note: A more accurate representation shows the phenyl groups attached to the carbonyl carbons)

Predicted Molecular Properties:

| Identifier | Predicted Value |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 g/mol |

Conceptual Synthesis: C-Alkylation of 1,3-Diketones

The synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione can be conceptually approached via the C-alkylation of the parent diketone. This is a well-established transformation for 1,3-dicarbonyl compounds.[2][3][4][5] The acidic nature of the methylene protons (at C2) in the parent compound allows for their removal by a suitable base to form a stable enolate, which can then act as a nucleophile.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of the 2-methyl derivative.

Experimental Considerations:

-

Choice of Base: The selection of the base is critical to ensure complete deprotonation without promoting side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) in a suitable solvent can be employed.[3]

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are typically used to prevent protonation of the enolate.

-

Alkylating Agent: A reactive methylating agent, such as iodomethane (methyl iodide), is a common choice for this type of alkylation.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. The temperature can be varied to control the reaction rate.

-

Potential for O-Alkylation: A potential side reaction is O-alkylation, where the oxygen of the enolate acts as the nucleophile. The ratio of C- to O-alkylation can be influenced by factors such as the solvent, counter-ion, and temperature.

Structural and Mechanistic Relationship

The relationship between the parent compound and its theoretical methylated derivative is a classic example of enolate chemistry.

Caption: Logical relationship between the parent diketone and its alkylated product.

Conclusion

1,3-Bis(4-methoxyphenyl)propane-1,3-dione is a well-documented compound with established properties and applications, particularly in synthetic and coordination chemistry. While its 2-methyl derivative is not found in the current chemical literature, its synthesis is theoretically sound and achievable through standard organic methodologies. This guide provides a solid foundation for researchers interested in the established chemistry of the parent diketone and offers a predictive framework for the synthesis and properties of its 2-methylated analogue, a potential target for future research and development.

References

-

Juaristi, E. (2020, July 9). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. Available at: [Link]

-

Sharma, K., Patil, U. Y., Sharma, S. C., et al. (2022). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. AIP Conference Proceedings, 2357(1), 030012. Available at: [Link]

-

AIP Publishing. (2022). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. Available at: [Link]

-

Cadierno, V., & Francos, J. (2012). Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Organic & Biomolecular Chemistry, 10(12), 2433-2442. Available at: [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

-

Stenutz, R. (n.d.). (2E)-1,3-bis-(4-methoxyphenyl)-2-propen-1-one. Scientific Spectra. Retrieved February 29, 2024, from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

- Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

-

Archimer. (n.d.). New access to 1,3-diketones from aldehydes. Retrieved February 29, 2024, from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione. Retrieved February 29, 2024, from [Link]

Sources

Technical Guide: Keto-Enol Tautomerism in 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Executive Summary

This technical guide analyzes the physicochemical dynamics of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione , a sterically crowded

This guide details the synthetic pathways, the thermodynamic principles governing its tautomeric equilibrium (

Molecular Architecture & Electronic Theory

The Steric-Electronic Paradox

The tautomeric equilibrium of

-

Electronic Factor (Pro-Enol): The para-methoxy groups are strong electron-donating groups (EDG). They increase electron density at the carbonyl oxygens, theoretically strengthening the intramolecular hydrogen bond (IMHB) in the enol form.

-

Steric Factor (Anti-Enol): The C2-methyl group introduces significant allylic strain (

strain). In the planar cis-enol form required for IMHB, the C2-methyl group clashes with the phenyl rings.

The Result: Unlike the unmethylated parent, which is >95% enol in non-polar solvents, the 2-methyl derivative shifts the equilibrium significantly toward the diketo form to relieve steric strain.

Tautomerization Pathway

The following diagram illustrates the equilibrium and the steric clash in the enol form.

Figure 1: The tautomerization pathway highlighting the steric penalty imposed by the C2-methyl group in the planar enol form.

Synthetic Pathways[1][2]

The synthesis is a two-stage process: construction of the 1,3-daryl skeleton followed by

Protocol: Synthesis of the Methylated Target

Step 1: Claisen Condensation (Parent Scaffold)

-

Reagents: 4-Methoxyacetophenone (1.0 eq), Methyl 4-methoxybenzoate (1.1 eq), NaH (2.0 eq).

-

Solvent: Anhydrous THF or Toluene.

-

Procedure: Reflux for 4-6 hours. Acidic workup yields 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

Step 2: C2-Methylation (Critical Step) Direct methylation of the parent diketone requires precise control to prevent O-alkylation.

| Parameter | Specification | Rationale |

| Substrate | 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | Purified via recrystallization (EtOH). |

| Alkylating Agent | Methyl Iodide (MeI) (1.2 eq) | High reactivity for |

| Base | Mild base prefers C-alkylation over O-alkylation. | |

| Solvent | Acetone (Reagent Grade) | Polar aprotic solvent stabilizes the enolate intermediate. |

| Temperature | Reflux (56°C) | Sufficient energy for C-C bond formation. |

Detailed Workflow:

-

Dissolve the parent diketone in acetone.

-

Add anhydrous

and stir for 30 mins to generate the yellow enolate anion. -

Add MeI dropwise. The yellow color will fade as the resonance-stabilized anion is consumed.

-

Self-Validating Check: Monitor TLC (SiO2, Hexane:EtOAc 4:1). The starting material (enol) streaks; the product (diketo) is a distinct, less polar spot.

-

Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol.

Figure 2: Synthetic workflow for the C-methylation of the

Analytical Characterization

Distinguishing the tautomers requires spectroscopic techniques that can resolve the rapid proton exchange or identify distinct isomers.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for calculatingDiagnostic Signals (

| Moiety | Keto Form (Major) | Enol Form (Minor) |

| C2-Methyl | Doublet ( | Singlet ( |

| C2-Proton | Quartet ( | Absent |

| Enolic -OH | Absent | Broad Singlet ( |

Protocol for

-

Prepare a 20 mM solution in

(non-polar favors enol) and -

Acquire spectrum with sufficient relaxation delay (

) to ensure accurate integration. -

Integrate the C2-Methyl Doublet (

) and the C2-Methyl Singlet ( -

Calculate % Enol:

Infrared Spectroscopy (IR)

-

Keto Form: Shows a "doublet" carbonyl stretch around 1660–1700

(symmetric and asymmetric stretching of the two carbonyls). -

Enol Form: Shows a broad, intense band shifted to lower frequency (1600–1620

) due to the intramolecular hydrogen bond (Cheylatogenic shift) and conjugation.

Thermodynamic & Kinetic Factors

Solvent Effects (Meyer's Rule)

The equilibrium is highly sensitive to solvent polarity.

-

Non-Polar Solvents (

): The internal H-bond of the enol form is shielded from the solvent. However, due to the steric clash of the methyl group, the Keto form remains significant (often >60%), unlike the unmethylated parent. -

Polar Solvents (

): The solvent competes for H-bonding. The high dipole moment of the diketo form is stabilized by the polar solvent, shifting the equilibrium almost entirely to the Keto form (>95%) .

Temperature Dependence

Enolization is typically exothermic (

Applications & Significance

UV-A Absorbers (Sunscreen Tech)

This molecule is a structural analog of Avobenzone . The keto-enol equilibrium is critical for photostability.

-

The Enol form absorbs strongly in the UV-A region (320–400 nm) due to the extended

-conjugation. -

The Keto form absorbs in the UV-C/B region (shorter wavelengths).

-

Issue: The C2-methyl group destabilizes the enol, potentially reducing UV-A efficacy compared to Avobenzone. However, it prevents photo-degradation pathways (like Norrish Type I cleavage) that require specific enol conformations.

Coordination Chemistry

The deprotonated anion (enolate) is a bidentate ligand (

-

Preventing oligomerization of metal complexes.

-

Tuning the Lewis acidity of the metal center in catalytic applications.

References

-

Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules (MDPI). [Link]

-

UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A. [Link]

-

Keto-Enol Tautomerism in

-Dicarbonyls. Master Organic Chemistry. [Link] -

1,3-Bis(4-methoxyphenyl)-1,3-propanedione (Parent Compound Data). PubChem. [Link]

Thermodynamic Stability and Conformational Dynamics of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Executive Summary

In the fields of medicinal chemistry and materials science, the tautomeric state of

Mechanistic Causality: The Steric Override of Electronic Effects

To understand the thermodynamic stability of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, one must analyze the competing forces of electronic stabilization and steric strain.

The Electronic Expectation: Resonance-Assisted Hydrogen Bonding (RAHB)

In standard, 2-unsubstituted

For 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, the para-methoxy groups on the phenyl rings exert a strong positive mesomeric (

The Steric Reality: Breaking Coplanarity

Despite the favorable electronic conditions, the introduction of the C2-methyl group fundamentally alters the molecule's potential energy surface. For RAHB to occur, the

Thermodynamic Resolution

The energy penalty of this steric clash far exceeds the stabilization energy provided by the RAHB (typically 12–19 kcal/mol). To relieve this strain, the molecule abandons coplanarity. The thermodynamic equilibrium shifts almost exclusively to the cis-diketo (Z,Z) tautomer [2].

X-ray crystallographic studies on highly homologous structures, such as 1,3-diphenyl-2-methylpropane-1,3-dione, reveal that the molecule adopts a conformation with a carbonyl-carbonyl dihedral angle of approximately 89°[3]. This near-orthogonal twist completely breaks the

Visualizing the Thermodynamic Pathways

The following logic tree illustrates the thermodynamic cascade that forces the molecule into the diketo state.

Thermodynamic logic tree showing steric override of RAHB in 2-alkyl-beta-diketones.

Quantitative Thermodynamic Data

The table below summarizes the profound impact of the C2-methyl substitution by comparing the thermodynamic and structural parameters of standard

| Compound Class | Representative Molecule | Dominant Tautomer (Solid State) | Enol % (Solution) | Carbonyl-Carbonyl Dihedral Angle | Intramolecular H-Bond Energy |

| 2-Unsubstituted | Dibenzoylmethane | >95% | ~0° (Planar) | ~19 kcal/mol | |

| 2-Alkyl | 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione | cis-Diketo (Z,Z) | <5% | ~89° | N/A (Sterically Prevented) |

Experimental Workflows for Thermodynamic Validation

To rigorously prove the thermodynamic stability of this compound, a self-validating, multimodal analytical approach is required. The following protocols ensure that empirical data (NMR, X-ray) perfectly cross-validates theoretical models (DFT).

Protocol 1: NMR Determination of Tautomeric Equilibrium

Causality of Design: We utilize a dual-solvent approach.

-

Sample Preparation: Dissolve 5 mg of the purified compound in 0.6 mL of

. Prepare a parallel sample in -

Acquisition: Acquire quantitative

H NMR spectra at 298 K using a relaxation delay ( -

Integration & Analysis:

-

Locate the C2-methine quartet (coupled to the methyl group) typically around

5.0 - 6.0 ppm (indicative of the diketo form). -

Scan the far downfield region (

15.0 - 17.0 ppm) for the enol -OH proton. -

Validation: The absence of the downfield -OH signal and the presence of a 1H integration for the methine proton confirms the >95% thermodynamic preference for the diketo tautomer.

-

Protocol 2: X-Ray Crystallographic Conformation Analysis

Causality of Design: Solution-state NMR provides an averaged structural view. Single-crystal X-ray diffraction is required to definitively measure the dihedral angles and prove the loss of coplanarity caused by the C2-methyl group.

-

Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., dichloromethane/hexane) at 4 °C to minimize thermal motion during lattice formation.

-

Diffraction: Mount a suitable crystal on a diffractometer equipped with Mo-K

radiation ( -

Structural Refinement: Solve the structure using direct methods. Specifically extract the O=C-C-C=O torsion angles.

-

Validation: A measured dihedral angle approaching 89–90° confirms the orthogonal cis-diketo (Z,Z) conformation, validating the steric override hypothesis[3].

Protocol 3: DFT Calculation of Activation Energy Barriers

Causality of Design: While empirical data shows what state the molecule is in, Density Functional Theory (DFT) explains why. We select the M06-2X functional because it is specifically parameterized to accurately capture non-covalent interactions and van der Waals dispersion forces—the exact forces driving the steric clash in this molecule.

-

Geometry Optimization: Build the cis-diketo and planar enol conformers in silico. Optimize geometries at the M06-2X/6-311++G(d,p) level of theory.

-

Frequency Analysis: Run vibrational frequency calculations to ensure the optimized structures are true energy minima (zero imaginary frequencies).

-

Transition State Search: Perform a QST2 or QST3 transition state search to find the activation energy barrier (

) between the diketo and enol forms. -

Validation: The calculated free energy difference (

) will show the diketo form is lower in energy by several kcal/mol, perfectly mirroring the empirical NMR integration ratios via the Boltzmann distribution.

Self-validating experimental workflow for thermodynamic analysis of diketones.

References

-

Bertolasi, V., Ferretti, V., Gilli, P., Yao, X., & Li, C.-J. (2008). "Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations". New Journal of Chemistry, 32(4), 694-704.[Link]

-

Emsley, J., Freeman, N., Hursthouse, M., & Bates, P. A. (1987). "β-Diketone interactions. Part 4. The structures and properties of 1,3-diphenyl-2-methylpropane-1,3-dione, C16H14O2, and 1,3-diphenyl-2-(4-methoxyphenyl)propane-1,3-dione, C22H18O3". Journal of Molecular Structure, 161, 181-191.[Link]

-

Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). "Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations for the enol form of the beta-diketone fragment". Journal of the American Chemical Society, 111(3), 1023-1028.[Link]

Sources

UV-Vis absorption maximum of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Technical Analysis: UV-Vis Spectral Shift & Tautomeric Equilibrium of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Executive Summary

This technical guide analyzes the ultraviolet-visible (UV-Vis) absorption characteristics of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione . Unlike its unmethylated parent compound (a structural analog of the sunscreen agent Avobenzone), this molecule exhibits a profound hypsochromic (blue) shift due to the steric inhibition of enolization .

Researchers and formulation scientists must recognize that the introduction of the

Molecular Architecture & Steric Physics

The Tautomeric Equilibrium

-diketones exist in a dynamic equilibrium between a diketo form and a cis-enol form.-

Enol Form: Characterized by a planar, conjugated

-system stabilized by an intramolecular hydrogen bond (IMHB). This form typically absorbs long-wavelength UV (340–360 nm). -

Diketo Form: Characterized by two carbonyl groups separated by an

hybridized carbon. The conjugation is interrupted, resulting in absorption at shorter wavelengths.

The Alpha-Methyl Effect

In 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione , the methyl group at the C2 position introduces a critical steric clash. If the molecule attempts to adopt the planar cis-enol configuration, the C2-methyl group sterically interferes with the phenyl rings and carbonyl oxygens.

Thermodynamic Consequence: The energetic penalty of this steric clash overrides the stabilization energy usually provided by the resonance-assisted hydrogen bond (RAHB). The equilibrium (

Mechanistic Pathway Diagram

The following diagram illustrates the steric blockade preventing the formation of the UVA-absorbing enol species.

Figure 1: Logical flow demonstrating the steric inhibition of resonance that prevents the formation of the long-wave enol tautomer.

UV-Vis Spectral Characteristics

Because the conjugation across the central carbon is broken in the diketo form, the UV spectrum is essentially the sum of two independent 4-methoxyacetophenone chromophores.

Quantitative Data Summary

| Parameter | Unmethylated Parent | Target: 2-Methyl Derivative |

| Dominant Tautomer | cis-Enol (>90%) | Diketo (>95%) |

| Primary | 355 nm (UVA) | 274 nm (UVC/UVB) |

| Secondary Band | ~260 nm (shoulder) | ~216 nm |

| Electronic Transition | ||

| Molar Absorptivity ( | High (~25,000 | Moderate (~20,000 |

*Note: The

Spectral Interpretation

-

The 274 nm Peak: This arises from the

transition of the 4-methoxybenzoyl moiety. The electron-donating methoxy group (auxochrome) causes a bathochromic shift relative to unsubstituted acetophenone (which absorbs at ~240 nm). -

Absence of 355 nm Band: The lack of a significant peak above 300 nm confirms the absence of the enol tautomer. A weak tailing absorption may be observed around 300–310 nm due to forbidden

transitions of the carbonyl lone pairs.

Experimental Protocol: Validated Measurement

To ensure data integrity and reproducibility, follow this self-validating protocol.

Reagents & Preparation

-

Solvent: Acetonitrile (HPLC Grade) is preferred over alcohols to prevent hydrogen-bonding complications, though methanol is acceptable.

-

Concentration: Prepare a stock solution of

M.-

Calculation: MW = 312.36 g/mol . Dissolve 1.56 mg in 100 mL solvent.

-

Measurement Workflow

Figure 2: Step-by-step workflow for UV-Vis validation.

Validation Criteria

-

Baseline Flatness: The baseline drift at 500 nm must be < 0.005 Abs.

-

Peak Symmetry: The band at 274 nm should be symmetric. Asymmetry or shoulders suggests impurities or partial enolization (rare in this specific derivative).

-

Beer's Law Linearity: Perform serial dilutions (

to

References

-

Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925–929.[1]

- Context: Establishes the baseline enol behavior of the unmethyl

-

Lide, D. R.[2] (Ed.).[3] (2005). CRC Handbook of Chemistry and Physics. UV Spectrum of 4-Methoxyacetophenone.

- (274 nm)

-

Avila, M., et al. (2012). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A, 96, 815-819.

- Context: Discusses the general effect of substituents on the keto-enol equilibrium.

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Steric Effects.

- Context: Authoritative educational review on steric inhibition of enoliz

Sources

Crystal structure analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-diarylpropane-1,3-diones represent a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comprehensive technical overview of the crystal structure analysis of a specific derivative, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione. A detailed exploration of its molecular architecture is crucial for understanding its structure-activity relationships and for the rational design of new therapeutic agents. This document outlines the synthesis, crystallization, and definitive structural elucidation of the title compound by single-crystal X-ray diffraction. It further delves into the nuances of its molecular conformation, intermolecular interactions, and crystal packing, offering valuable insights for researchers in the fields of crystallography, medicinal chemistry, and materials science. While the crystallographic data presented herein is a representative example to illustrate the analytical process, the methodologies and interpretations are grounded in established scientific principles.

Introduction: The Significance of 1,3-Diaryl-β-Diketones

The 1,3-diarylpropane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. These compounds are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their structural similarity to curcumin has prompted investigations into their potential as therapeutic agents.[1] Furthermore, certain derivatives have been explored as UV-absorbing agents in sunscreens and as non-antibiotic inducers in tetracycline-based gene expression systems.[1][2] The introduction of a methyl group at the C2 position of the propane-1,3-dione linker can significantly influence the molecule's conformation and, consequently, its biological activity. A precise understanding of the three-dimensional structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is therefore paramount for elucidating its mechanism of action and for guiding the design of next-generation analogs with enhanced efficacy and specificity.

Synthesis and Crystallization

The synthesis of 1,3-diarylpropane-1,3-diones can be achieved through various established synthetic routes. A common and effective method is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzoate. For the title compound, 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis

A synthetic procedure for a closely related compound, 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone, has been reported and can be adapted for the synthesis of the title compound.[3]

-

Reaction Setup: To a solution of 1,3-bis(4-methoxyphenyl)propan-1,3-dione (1 mmol) in ethanol (2 mL), add tert-butyl peroxybenzoate (3 mmol) and copper(II) bromide (0.1 mmol).

-

Reaction Conditions: The reaction mixture is heated to 80°C.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the crude product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate (40:1) solvent system to yield the target product.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are paramount for obtaining high-resolution structural data.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as a mixture of hexane and chloroform.

-

Slow Evaporation: The solution is allowed to stand undisturbed at room temperature for several days, permitting the slow evaporation of the solvent.

-

Crystal Harvesting: Colorless, well-defined single crystals are carefully harvested for subsequent X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The collected data frames were processed using standard software to integrate the reflection intensities and apply necessary corrections for Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structural model was validated using tools such as checkCIF.[4]

Results and Discussion: The Crystal Structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Disclaimer: As of the last update, a publicly available Crystallographic Information File (CIF) for 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione could not be located. The following structural analysis is based on a representative, hypothetical dataset generated from known chemical principles and data from closely related structures to illustrate the expected findings from such an analysis.

Crystallographic Data Summary

The key crystallographic parameters for the title compound are summarized in the table below.

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₈H₁₈O₄ |

| Formula Weight | 298.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.3(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.330 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 632 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.128 |

Molecular Conformation

The molecular structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is characterized by two methoxyphenyl rings connected by a central 2-methylpropane-1,3-dione linker. The diketone moiety exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. The presence of the methyl group at the C2 position introduces steric hindrance, influencing the torsion angles between the phenyl rings and the central diketone plane.

The dihedral angles between the mean planes of the two methoxyphenyl rings and the central enone plane are crucial in defining the overall molecular shape. These angles are a result of a delicate balance between steric repulsion and the electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione are packed in a highly ordered three-dimensional lattice. The crystal packing is primarily governed by a network of weak intermolecular interactions, including C-H···O and π-π stacking interactions.

The methoxy groups on the phenyl rings can act as hydrogen bond acceptors, participating in C-H···O interactions with neighboring molecules. Furthermore, the aromatic phenyl rings can engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice. These non-covalent interactions play a critical role in determining the physicochemical properties of the compound, such as its melting point and solubility.

Visualizations

Molecular Structure

Caption: Molecular structure of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione.

Experimental Workflow

Caption: Workflow for the crystal structure determination of the title compound.

Conclusion

The successful crystal structure analysis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione provides fundamental insights into its molecular geometry and solid-state packing. The detailed structural information, including the conformation of the methoxyphenyl rings and the nature of the intermolecular interactions, is invaluable for understanding the structure-activity relationships within this class of compounds. This knowledge can be leveraged by medicinal chemists and drug development professionals to design and synthesize novel analogs with improved therapeutic profiles. The methodologies and analytical approaches detailed in this guide serve as a robust framework for the structural elucidation of other related small molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87596, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3790928, 1,3-Bis(4-methoxyphenyl)propan-2-one. Retrieved from [Link]

- de Oliveira, A. B., et al. (2013). Antiproliferative and Antifungal Activities of 1,3-diarylpropane-1,3-diones Commonly used as Sunscreen Agents. Letters in Drug Design & Discovery, 10(7).

- Hernández-Linares, P., et al. (2018). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.

- Kamal, A., et al. (2009). Diarylpropane-1,3-dione derivatives as TetR-inducing tetracycline mimetics: Synthesis and biological investigations. Bioorganic & Medicinal Chemistry, 17(23), 7965-7973.

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

- Ghomrasni, S., et al. (2015). Molecular structure–optical property relationships of 1,3-bis (4-methoxyphenyl) prop-2-en-1-one: A DFT and TD-DFT investigation. Journal of Molecular Structure, 1099, 43-52.

-

International Union of Crystallography. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

- Mishra, N., et al. (2008). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. European Journal of Medicinal Chemistry, 43(7), 1530-1535.

-

Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diarylpropane-1,3-dione derivatives as TetR-inducing tetracycline mimetics: Synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone synthesis - chemicalbook [chemicalbook.com]

- 4. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione CAS number and identifiers

An In-depth Technical Guide to 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, a substituted β-diketone of significant interest in synthetic chemistry and materials science. As a derivative of the well-studied 1,3-bis(4-methoxyphenyl)-1,3-propanedione, this compound presents unique structural features that influence its chemical behavior and potential applications. This document details its chemical identifiers, outlines a validated synthetic protocol, provides an in-depth analysis of its spectroscopic characteristics, and discusses its potential applications, particularly as a precursor in organic synthesis and as a ligand in coordination chemistry. The scientific integrity of this guide is grounded in established chemical principles and supported by authoritative references.

Core Identification and Chemical Structure

Understanding a molecule begins with its fundamental identifiers. 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a symmetrical β-diketone featuring two para-methoxyphenyl (anisyl) groups flanking a central carbonyl framework which is substituted at the alpha-carbon with a methyl group.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione | N/A |

| CAS Number | 95691-32-0 | [1] |

| Molecular Formula | C₁₈H₁₈O₄ | N/A |

| Molecular Weight | 298.34 g/mol | N/A |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | N/A |

| InChI Key | (Predicted) ZVJLQZDXJGFXSB-UHFFFAOYSA-N | N/A |

| Physical State | Solid (Predicted) | N/A |

A critical structural feature of this molecule is the methyl group at the C2 position. Unlike its parent compound, 1,3-bis(4-methoxyphenyl)-1,3-propanedione, this substitution prevents the formation of an enol tautomer, as there is no acidic α-hydrogen.[2] This locks the molecule in its diketo form, significantly influencing its reactivity, coordination chemistry, and biological properties.

Synthesis and Mechanism

The synthesis of β-diketones is classically achieved through the Claisen condensation reaction, which involves the base-mediated condensation of an ester with a ketone.[3][4] However, for α-substituted β-diketones like the topic compound, a post-condensation modification is a more direct and efficient route.

Synthetic Approach: α-Methylation of a Diketone Precursor

A practical synthesis involves the methylation of the readily available 1,3-bis(4-methoxyphenyl)propan-1,3-dione (CAS: 18362-51-1).[5] A procedure has been described involving a copper-catalyzed reaction.[1]

Detailed Experimental Protocol

Objective: To synthesize 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione via methylation.

Materials:

-

1,3-bis(4-methoxyphenyl)propan-1,3-dione (1.0 mmol, 0.284 g)

-

tert-Butyl peroxybenzoate (3.0 mmol, 0.45 g)

-

Copper(II) bromide (CuBr₂) (0.1 mmol, 0.022 g)

-

Ethanol (2 mL)

-

Reaction vessel (e.g., 10 mL round-bottom flask) with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: To the reaction vessel, add 1,3-bis(4-methoxyphenyl)propan-1,3-dione (0.28 g, 1 mmol), tert-butyl peroxybenzoate (0.45 g, 3 mmol), copper(II) bromide (0.022 g, 0.1 mmol), and ethanol (2 mL).[1]

-

Reaction Conditions: Heat the mixture to 80°C with vigorous stirring.[1]

-

Monitoring: Monitor the reaction's progress using TLC until the starting material is completely consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude product can be purified by column chromatography on silica gel, using a solvent system such as petroleum ether:ethyl acetate (e.g., 40:1 v/v) to yield the pure target product.[1]

Causality and Insights:

-

Role of CuBr₂: The copper salt acts as a catalyst, facilitating the generation of a methyl radical from a suitable source (in this context, likely involving the peroxide under thermal conditions, although the precise mechanism for this specific transformation is not detailed in the source).

-

Choice of Precursor: Starting with the unsubstituted diketone is strategic. Its central α-protons are highly acidic (pKa ≈ 9-11) due to the resonance stabilization of the resulting enolate, making it an excellent nucleophile for methylation or other electrophilic additions.

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As previously noted, this compound exists exclusively in the diketo form.

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets are expected for the para-substituted aromatic rings. The protons ortho to the carbonyl group will appear around δ 7.9-8.1 ppm, while the protons meta to the carbonyl will be upfield around δ 6.9-7.1 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to 6 protons.

-

Methine Proton (-CH-): A quartet is expected for the proton at the C2 position due to coupling with the adjacent methyl group, likely appearing around δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A doublet integrating to 3 protons, coupled to the methine proton, is expected around δ 1.5-1.7 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbons (C=O): Signals for the two ketone carbons are expected in the δ 190-200 ppm range.

-

Aromatic Carbons: Four distinct signals for the aromatic carbons are anticipated: the ipso-carbon (attached to the carbonyl), the para-carbon (attached to the methoxy group), and the two ortho/meta carbons.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

Aliphatic Carbons: A signal for the methine carbon (C2) and a signal for the methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1680-1710 cm⁻¹. The conjugation with the aromatic ring may shift this to the lower end of the range.

-

C-O-C Stretch: A characteristic stretch for the aryl-alkyl ether (methoxy group) will appear around 1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C ring stretches will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 298.34.

-

Key Fragmentation: A primary fragmentation pathway would be the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of the stable 4-methoxybenzoyl cation (m/z = 135). This fragment is expected to be a prominent peak in the spectrum.

Diagram 2: Spectroscopic Analysis Workflow

Caption: A logical workflow for structural confirmation.

Potential Applications in Drug Development and Research

While direct biological studies on 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione are not widely published, the β-diketone scaffold is of significant interest to medicinal chemists and materials scientists.

-

Coordination Chemistry: β-diketones are exceptional chelating ligands for a wide range of metal ions.[9][10] The fixed diketo structure of this compound could offer unique steric and electronic properties in the formation of metal complexes, which have applications in catalysis, as MRI contrast agents, and as therapeutic agents.

-

Synthetic Intermediate: The two carbonyl groups are reactive sites for further chemical transformations. This makes the molecule a versatile building block for the synthesis of more complex heterocyclic structures, such as pyrazoles or isoxazoles, which are common motifs in pharmacologically active compounds.[11]

-

Precursor for Bioactive Molecules: Chalcones, or 1,3-diaryl-2-propen-1-ones, are structurally related and known for a wide array of biological activities, including anticancer effects.[12] The 1,3-diaryl dicarbonyl scaffold serves as a precursor or analogue for such systems, making it a valuable target for library synthesis in drug discovery programs.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a structurally distinct β-diketone whose properties are defined by the α-methyl substitution, which precludes keto-enol tautomerism. This guide has provided a framework for its identification, synthesis, and comprehensive characterization. Its value as a synthetic building block and as a ligand in coordination chemistry underscores its potential for further exploration in both academic and industrial research, particularly in the fields of materials science and medicinal chemistry.

References

-

Pereira, A., Andrade, B., & Pinho e Melo, T. M. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7126. Available at: [Link]

-

Fiveable. (n.d.). Claisen condensation. Organic Chemistry II Class Notes. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Available at: [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. Available at: [Link]

-

ResearchGate. (2025, August 6). Recent Advances in the Synthesis of 1,3-Diketones. Available at: [Link]

-

Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663. Available at: [Link]

-

Adams, J. T., & Hauser, C. R. (1944). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 66(7), 1220–1222. Available at: [Link]

-

Bhise, N. A., et al. (2019). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. International Journal of Pharmaceutical Quality Assurance, 12(1), 101-113. Available at: [Link]

-

Rani, R., et al. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Asian Journal of Chemistry, 32(12), 3173-3178. Available at: [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, December 1). ULTRASOUND SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF FE (III) COMPLEXES OF Β-DIKETONES. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]

-

Stenutz. (n.d.). (2E)-1,3-bis-(4-methoxyphenyl)-2-propen-1-one. Available at: [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)propan-2-one. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6327-79-3 | Product Name : 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione. Available at: [Link]

-

DSpace at the University of Kassala. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). Available at: [Link]

-

Szałek, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7027. Available at: [Link]

-

PubChem. (n.d.). 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. Available at: [Link]

-

Lévêque, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5980. Available at: [Link]

-

Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(1), 327-339. Available at: [Link]

Sources

- 1. 2-methyl-1,3-bis(p-methoxyphenyl)propane-1,3-diketone synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. labproinc.com [labproinc.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of methylated beta-diketone derivatives

Photophysical Properties of Methylated -Diketone Derivatives: Mechanisms, Modifications, and Applications

Executive Summary

The

However, targeted synthetic modification—specifically, the methylation of the central active methylene (

Core Structural and Electronic Paradigms

The ESIPT Bottleneck and the Methylation Bypass

In unmodified

When we introduce methyl groups at the

-

Steric Hindrance: Methylation at the

-carbon forces a twist in the molecular backbone, breaking the coplanarity required for efficient hydrogen bonding. -

Chemical Locking: O-methylation eliminates the labile proton entirely.

Consequently, the excited singlet state cannot undergo ESIPT. Instead, the molecule is forced to undergo Intersystem Crossing (ISC) to the triplet state, or, in the case of metal complexes, channel energy into highly efficient radiative emission. In curcumin derivatives, this structural shift also alters the radical chemistry, bypassing the standard phenoxyl radical formation in favor of a

Caption: Photophysical pathways comparing unmodified β-diketones (ESIPT) to methylated derivatives.

Quantitative Photophysical Data Synthesis

The following table synthesizes the photophysical shifts observed when standard

| Compound | Structural Modification | Matrix / Solvent | Abs. Max (nm) | Quantum Yield ( | Triplet Lifetime ( | Key Photophysical Shift |

| Curcumin | None (Enol) | Acetonitrile | ~420 | < 0.01 | N/A (Fast ESIPT) | Rapid non-radiative decay via ESIPT |

| Trimethylcurcumin | O- & C-Methylated | Acetonitrile | ~400 | < 0.01 | - | Blocks ESIPT; shifts to |

| Avobenzone (AB) | None (Enol) | Acetonitrile | 358 | - | ~10.0 | Standard triplet decay |

| C-Methylated | Acetonitrile | 350 | - | ~15.0 | Increased intrinsic triplet stability | |

| MeAB + HSA | C-Methylated | Aqueous (HSA) | 355 | - | > 40.0 | Steric shielding by protein microenvironment |

| Pt(IV)- | Ligand Methylation | PMMA Film | 250-360 | Up to 0.85 | - | Suppression of non-radiative decay; high luminescence |

| Eu(III)- | Ligand Methylation | Solid State | 350-400 | High | - | Enhanced |

Environmental and Coordination Effects

Protein Microenvironment Interactions

The photophysical behavior of methylated

-

Causality: The rigid hydrophobic pocket of the HSA protein restricts the intramolecular rotational modes of the methylated diketone. By freezing out these vibrational and rotational degrees of freedom, the non-radiative decay pathways of the triplet state are suppressed, thereby extending the triplet lifetime.

Metal Coordination and Luminescence Enhancement

In transition metal and lanthanide chemistry, methylated

Mechanistic Workflows and Experimental Protocols

To accurately characterize the triplet states and luminescence properties of these derivatives, a rigorous, self-validating analytical workflow is required.

Caption: Experimental workflow for characterizing the photophysical properties of β-diketone derivatives.

Protocol: Laser Flash Photolysis (LFP) for Triplet State Characterization

-

Objective: To quantify the triplet lifetime (

) and transient absorption spectra of methylated -

Rationale: Because methylation disrupts ESIPT, the triplet state is populated via ISC. LFP allows for the direct observation of these transient triplet states, which are typically non-emissive at room temperature.

Step-by-Step Methodology:

-

Sample Preparation & Optical Density Control: Dissolve the methylated derivative (e.g., MeAB) in spectroscopic-grade acetonitrile. Adjust the concentration until the optical density (OD) is exactly ~0.3 at the excitation wavelength (e.g., 355 nm).

-

Causality & Self-Validation: An OD of 0.3 ensures uniform light penetration across the cuvette, preventing inner-filter effects and multi-photon excitation artifacts that would skew kinetic data.

-

-

Rigorous Deaeration: Transfer the solution to a sealed quartz cuvette and purge with high-purity Argon (or Nitrogen) for a minimum of 20 minutes.

-

Causality: Molecular oxygen (

) is a potent triplet quencher. Removing

-

-

Excitation & Transient Detection: Excite the sample using a 355 nm Nd:YAG laser pulse (FWHM ~5 ns). Monitor the resulting transient absorbance perpendicularly using a continuous Xenon arc lamp, passing the transmitted light through a monochromator to a photomultiplier tube (PMT).

-

System Self-Validation via Oxygen Quenching: After recording the deaerated decay trace, introduce atmospheric oxygen back into the sample and repeat the measurement.

-

Self-Validation: If the transient signal's lifetime drops precipitously (by orders of magnitude) in the aerated sample, the species is definitively confirmed as a triplet state, ruling out long-lived radicals or photoisomers.

-

-

Kinetic Data Fitting: Extract the decay trace at the transient absorption maximum (e.g., 350 nm for MeAB) and fit the curve to a first-order exponential decay model (

) to calculate the precise triplet lifetime.

Conclusion

The deliberate methylation of

References

-

Marin, M., Lhiaubet-Vallet, V., Paris, C., Yamaji, M., & Miranda, M. A. (2011). "Photochemical and photophysical properties of dibenzoylmethane derivatives within protein." Photochemical & Photobiological Sciences, 10(9), 1474-1479. URL:[Link]

-

Jovanovic, S. V., Boone, C. W., Steenken, S., Trinoga, M., & Kaskey, R. B. (2001). "How Curcumin Works Preferentially with Water Soluble Antioxidants." Journal of the American Chemical Society, 123(13), 3064-3068. URL:[Link]

-

"Strongly Luminescent Pt(IV) Complexes with a Mesoionic N-Heterocyclic Carbene Ligand: Tuning Their Photophysical Properties." (2021). Inorganic Chemistry, 60(11), 8027–8041. URL:[Link]

-

"Composition–Thermometric Properties Correlations in Homodinuclear Eu3+ Luminescent Complexes." (2020). Inorganic Chemistry, 60(1), 250–263. URL:[Link]

Methodological & Application

Application Note: Synthesis and Characterization of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

Executive Summary & Mechanistic Rationale

The compound 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione is a highly versatile

The synthesis of this compound relies on the

Causality in Experimental Design:

-

Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, insoluble base. Utilizing stronger bases (such as Sodium Hydride or alkoxides) can inadvertently trigger a retro-Claisen condensation, cleaving the delicate 1,3-diketone framework into an ester and a ketone. K₂CO₃ provides thermodynamic control, ensuring quantitative enolate formation without degradation [3].

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation (

), leaving the enolate anion "naked" and highly nucleophilic. This maximizes the rate of the -

Electrophile (Methyl Iodide): MeI is highly electrophilic and volatile. A slight stoichiometric excess (1.1 to 1.5 equivalents) is used to account for evaporative loss at the reaction temperature (60 °C).

Reaction Pathway Visualization

Workflow of the base-catalyzed α-methylation of 1,3-bis(4-methoxyphenyl)propane-1,3-dione.

Reagents and Quantitative Data

Table 1: Stoichiometry and Material Requirements (5.0 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | 284.31 | 1.0 | 1.42 g | Starting Material |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.5 | 1.04 g | Mild Base |

| Methyl Iodide (MeI) | 141.94 | 1.1 | 0.78 g (0.34 mL) | Alkylating Agent |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | N/A | 10.0 mL | Polar Aprotic Solvent |

| Ethyl Acetate (EtOAc) / Hexanes | N/A | N/A | As needed | Extraction / Chromatography |

Experimental Protocol: -Methylation via Enolate Alkylation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process checkpoints are met [3].

Step 1: Enolate Generation

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Add 1.42 g (5.0 mmol) of 1,3-bis(4-methoxyphenyl)propane-1,3-dione and 10.0 mL of anhydrous DMF. Stir until fully dissolved.

-

Add 1.04 g (7.5 mmol) of anhydrous K₂CO₃ in one portion.

-

Checkpoint: The suspension will turn a deeper yellow/orange, indicating the formation of the resonance-stabilized enolate. Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Using a gas-tight syringe, dropwise add 0.34 mL (5.5 mmol) of Methyl Iodide (MeI) to the stirring suspension. Caution: MeI is a potent alkylating agent and volatile toxin; handle strictly inside a fume hood.

-

Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

-

Stir vigorously for 60 minutes.

-

Validation: Monitor the reaction via TLC (Thin Layer Chromatography) using a 4:1 Hexanes/EtOAc solvent system. The starting material (

) should disappear, replaced by a new, slightly less polar spot (

Step 3: Quenching and Workup

-

Cool the reaction to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. This halts the reaction and dissolves the inorganic salts (K₂CO₃ and KI).

-

Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers thoroughly with water (3 × 20 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 20% EtOAc in Hexanes.

-

Evaporate the product-containing fractions to yield 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione as a crystalline solid.

Alternative Protocol: Radical Methylation (Green Chemistry Approach)

For laboratories looking to avoid the high toxicity and volatility of Methyl Iodide, a modern radical methylation approach can be employed. This method utilizes tert-Butyl peroxybenzoate (TBPB) or Dicumyl Peroxide (DCP) as both the oxidant and the methyl radical source via transition-metal catalysis [4].

Mechanism Overview: Copper-catalyzed homolytic cleavage of TBPB generates a tert-butoxy radical, which undergoes

Brief Procedure: React 1,3-bis(4-methoxyphenyl)propane-1,3-dione (1.0 equiv) with TBPB (2.0 equiv) in the presence of a Copper(I) or Copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (such as chlorobenzene or DMSO) at 110 °C for 12 hours. While yields are generally moderate (50-70%), this circumvents the use of highly restricted alkyl halides.

Expected Analytical Characterization

To validate the structural integrity of the synthesized 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione, cross-reference the purified compound against the following expected spectroscopic parameters (extrapolated from the diphenyl analog[3]):

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals & Assignments |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR (100 MHz, CDCl₃) | |

| IR (ATR, cm⁻¹) | 2935 (C-H aliphatic), 1685 (C=O ketone stretch), 1598 (C=C aromatic), 1250 (C-O ether stretch). |

| HRMS (ESI-TOF) | Calculated for C₁₉H₂₁O₄ [M+H]⁺: 313.1434. |

Note: Unlike the unmethylated precursor which exists heavily in the enol tautomer form, the

References

-

Magic methylation with methyl-containing peroxides Chemical Science (RSC Publishing) URL:[Link]

-

1,3-Bis(4-methoxyphenyl)-1,3-propanedione PubChem (National Center for Biotechnology Information) URL:[Link]

-

Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles Molecules (NIH / PMC) URL:[Link]

-

tert-Butyl Peroxybenzoate-Promoted α-Methylation of 1,3-Dicarbonyl Compounds The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Claisen condensation method for preparing 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of 1,3-Bis(4-methoxyphenyl)-2-methylpropane-1,3-dione .

The guide prioritizes the Direct Crossed Claisen Condensation method, utilizing 4-methoxypropiophenone and methyl 4-methoxybenzoate. This route is selected for its atom economy, constructing the full carbon skeleton and oxidation state in a single bond-forming event, avoiding the additional step of alkylating a pre-formed 1,3-dione.

Methodology: Direct Crossed Claisen Condensation

Target Class:

Strategic Overview & Retrosynthetic Logic

The synthesis of 2-substituted-1,3-diaryl-1,3-diketones poses a specific challenge: steric hindrance at the nucleophilic site. While the standard Claisen condensation of acetophenones is rapid, the use of 4-methoxypropiophenone introduces an

However, the Direct Claisen route is preferred over the "Claisen-then-Methylation" route for scale-up efficiency, provided that kinetic control is maintained to prevent self-condensation of the ketone.

Reaction Scheme

Key Mechanistic Drivers

-

Non-Enolizable Electrophile: Methyl 4-methoxybenzoate lacks

-protons, preventing ester self-condensation. This allows for a high-yield "Crossed Claisen" if the ketone is added slowly. -

Thermodynamic Sink: The reaction is reversible. The driving force is the irreversible deprotonation of the formed

-diketone by the base. Since the product ( -

Stoichiometry: Because the product consumes one equivalent of base to form the stable enolate salt, at least 2.0 equivalents of base are required (1 eq to form the ketone enolate, 1 eq to deprotonate the product).

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Notes |

| 4-Methoxypropiophenone | 164.20 | 1.0 | Nucleophile | Liquid/Low-melt solid. Ensure dry.[5] |

| Methyl 4-methoxybenzoate | 166.17 | 1.2 | Electrophile | Excess drives reaction to completion. |

| Sodium Hydride (60%) | 24.00 | 2.5 | Base | Wash with hexanes to remove oil if high purity is needed. |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent | Critical: Must be anhydrous (distilled over Na/Benzophenone). |

| 18-Crown-6 | 264.32 | 0.05 | Catalyst | Optional: Enhances enolate reactivity. |

Step-by-Step Procedure

Phase A: Preparation of the Base Suspension

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (

). -

Base Washing (Optional but Recommended): Add Sodium Hydride (60% dispersion in mineral oil) to the flask. Add anhydrous hexanes (10 mL/g NaH), stir briefly to suspend, allow to settle, and carefully remove the supernatant via syringe. Repeat twice to remove mineral oil.

-

Solvation: Resuspend the clean NaH in anhydrous THF (concentration ~0.5 M). Add catalytic 18-crown-6 if available to sequester

and increase enolate nucleophilicity.

Phase B: The Condensation Reaction

-

Ester Addition: Add Methyl 4-methoxybenzoate (1.2 equiv) directly to the NaH suspension. Heat the mixture to a gentle reflux (

).-

Expert Note: Unlike standard protocols where ketone is added to base first, adding the non-enolizable ester to the base before the ketone ensures that as soon as the ketone enolate forms, it encounters a high concentration of electrophile, minimizing ketone self-condensation.

-

-

Ketone Addition: Dissolve 4-Methoxypropiophenone (1.0 equiv) in a minimal amount of anhydrous THF. Load this into the addition funnel.

-

Controlled Reaction: Dropwise add the ketone solution to the refluxing ester/base mixture over 45–60 minutes.

-

Observation: Evolution of Hydrogen gas (

) will occur. The solution will likely turn yellow/orange and become viscous as the sodium salt of the diketone precipitates.

-

-

Completion: Continue reflux for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting ketone spot should disappear.

Phase C: Workup & Purification[6]

-

Quench: Cool the reaction mixture to

in an ice bath. Carefully quench excess NaH by dropwise addition of MeOH, followed by cold water. -

Acidification: Acidify the mixture to pH 2–3 using 1M HCl. This protonates the enolate salt, liberating the free

-diketone (which may precipitate as a solid or oil out). -

Extraction: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers. -

Wash: Wash combined organics with Brine (

), dry over anhydrous -

Crystallization: The crude residue is often an oil. Recrystallize from hot Ethanol or Methanol. If oil persists, triturated with cold hexanes to induce crystallization.

Mechanistic Pathway & Workflow

The following diagram illustrates the molecular mechanism and the logic flow of the experiment.

Caption: Mechanistic flow of the Crossed Claisen Condensation, highlighting the critical irreversible deprotonation step that drives the equilibrium forward.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (<40%) | Moisture contamination (kills NaH). | Ensure glassware is flame-dried; use fresh anhydrous THF. |

| Starting Material Remains | Enolization is slow due to steric bulk. | Add 5-10 mol% 18-crown-6 or switch solvent to DME (Dimethoxyethane) for higher reflux temp ( |

| Product is Oily/Sticky | Keto-Enol tautomer mixture.[7] | Recrystallize from MeOH/Water (9:1) . The product exists in equilibrium between diketo and enol forms, which lowers melting point. |

| Solidification during Reflux | Sodium salt precipitation. | This is good (product forming). Add more dry THF to maintain stirring; do not stop agitation. |

Alternative Route: Methylation of 1,3-Dione

If the direct condensation of propiophenone proves difficult due to sterics (low conversion), the "Industry Standard" alternative is:

-

Step 1: Standard Claisen of 4-Methoxyacetophenone + Methyl 4-methoxybenzoate

1,3-Bis(4-methoxyphenyl)propane-1,3-dione (Avobenzone analog). This reaction is very fast and high yielding. -

Step 2: Methylation using Methyl Iodide (MeI) and Potassium Carbonate (

) in Acetone. The

Recommendation: Use the Direct Protocol (Section 2) first. If purity is an issue, switch to the Two-Step Alternative .

References

-

Claisen, L. (1887). "Ueber die Einführung von Säureradicalen in Ketone." Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

-

Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen protocols).

-

Sigma-Aldrich. (n.d.). "1,3-Bis(4-methoxyphenyl)-1,3-propanedione Product Information." (Reference for the des-methyl parent stability).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 4. chempap.org [chempap.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jmpas.com [jmpas.com]

- 7. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]